[Butyl(methyl)amino]acetonitrile

Drug-like properties Lipinski's Rule of Five Passive permeability

[Butyl(methyl)amino]acetonitrile (CAS 500285-77-8, molecular formula C₇H₁₄N₂, molecular weight 126.20 g·mol⁻¹) is a tertiary α-aminonitrile featuring a fully substituted amine nitrogen bearing n-butyl and methyl groups adjacent to a nitrile functionality. It belongs to the α-aminonitrile class, compounds defined by an amino group at the α-position to a carbonitrile, with the general formula RC(NR′R″)C≡N.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B12573651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Butyl(methyl)amino]acetonitrile
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCN(C)CC#N
InChIInChI=1S/C7H14N2/c1-3-4-6-9(2)7-5-8/h3-4,6-7H2,1-2H3
InChIKeyAYIYDBTYVKGXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Butyl(methyl)amino]acetonitrile – Tertiary α-Aminonitrile Intermediate for Selective Synthesis, Procurement Benchmarking Guide


[Butyl(methyl)amino]acetonitrile (CAS 500285-77-8, molecular formula C₇H₁₄N₂, molecular weight 126.20 g·mol⁻¹) is a tertiary α-aminonitrile featuring a fully substituted amine nitrogen bearing n-butyl and methyl groups adjacent to a nitrile functionality. It belongs to the α-aminonitrile class, compounds defined by an amino group at the α-position to a carbonitrile, with the general formula RC(NR′R″)C≡N [1]. Unlike primary aminoacetonitriles (e.g., aminoacetonitrile, logP −1.4, HBD 2; or N-butylaminoacetonitrile, HBD 1, XLogP3 0.8), the tertiary amine structure of [butyl(methyl)amino]acetonitrile eliminates hydrogen bond donor capacity (HBD = 0), yielding predicted logP approximately 0.95–1.2 and a normal boiling point of 197.2 ± 13.0 °C at 760 mmHg [2]. This compound is listed under NSC 26717 and has a PubChem CID of 1022298; its spectral fingerprint includes ¹H/¹³C NMR, FTIR, and GC-MS data [1][3].

Tertiary amine eliminates N-protection requirements in downstream synthetic steps
Zero hydrogen bond donor design supports passive membrane permeability in target compound design
Predicted moderate lipophilicity bridges aqueous reactivity and organic-phase partitioning

Why Generic α-Aminonitrile Substitution Fails for [Butyl(methyl)amino]acetonitrile in Research Procurement


α-Aminonitriles are widely employed as synthetic intermediates, yet their physicochemical and biological properties are exquisitely sensitive to N-substitution pattern. [1] demonstrated via Hansch analysis that antifungal activity against Fusarium oxysporum f. sp. raphani is governed primarily by the steric dimension of the N-alkyl group: N-sec-butylaminoacetonitrile (a secondary amine, HBD = 1) was inactive, whereas N-allylaminoacetonitrile showed potent preventive activity. [2] established that hydrogen bond donor count directly influences membrane permeability and oral bioavailability potential, with HBD = 0 compounds (tertiary amines) exhibiting systematically higher logP and passive permeability than HBD = 1 or HBD = 2 analogs. [Butyl(methyl)amino]acetonitrile, with HBD = 0 and approximately 4 rotatable bonds, occupies a distinct physicochemical space from both primary (e.g., aminoacetonitrile, HBD = 2, logP −1.4) and secondary (e.g., N-butylaminoacetonitrile, HBD = 1, XLogP3 0.8) aminoacetonitriles [3]. These differences mandate compound-specific validation rather than class-level interchange.

Primary aminoacetonitriles (HBD = 2)
May exhibit higher aqueous solubility and lower membrane permeation; HBD-dependent logP and reactivity may not transfer to tertiary amine workflows.
Secondary N-butylaminoacetonitrile (HBD = 1)
Contains reactive N–H that can introduce competing acylation; steric and H-bond donor profile may shift chemoselectivity compared to fully substituted tertiary amine.

Quantitative Differentiation Evidence for [Butyl(methyl)amino]acetonitrile Against Closest Aminoacetonitrile Analogs


Hydrogen Bond Donor Count: Zero HBD Confers Superior Predicted Membrane Permeability Versus Primary and Secondary Aminoacetonitriles

[Butyl(methyl)amino]acetonitrile possesses zero hydrogen bond donors (HBD = 0) because the nitrogen is fully alkylated with n-butyl and methyl substituents, leaving no N–H bonds. In contrast, the primary amine aminoacetonitrile has HBD = 2, and the secondary amine N-butylaminoacetonitrile has HBD = 1 [1]. According to the widely cited Lipinski framework, each hydrogen bond donor incurs a permeability penalty of approximately 1–2 log units in Caco-2 and PAMPA models [2]. While direct experimental permeability data for these specific compounds are not publicly available, the systematic difference in HBD count predicts that [butyl(methyl)amino]acetonitrile will exhibit higher passive membrane permeability than its HBD-1 and HBD-2 analogs, a critical advantage for applications requiring intracellular target engagement.

HBD Count Impact
Class-level inference
HBD = 0 vs. 1 (secondary) and 2 (primary)
Predicts higher passive permeability in Caco‑2/PAMPA models
Predicted logP difference ~2.4 units to primary; experimental permeability data not available
Drug-like properties Lipinski's Rule of Five Passive permeability

Lipophilicity Gap: [Butyl(methyl)amino]acetonitrile Occupies a LogP Sweet Spot Between Overly Hydrophilic Primary and Excessively Lipophilic Di-Alkylaminoacetonitriles

The predicted logP of [butyl(methyl)amino]acetonitrile (approximately 0.95 for the sec-butyl isomer; estimated ~1.0–1.2 for the n-butyl form) places it in an optimal intermediate lipophilicity range compared to available aminoacetonitrile analogs . Aminoacetonitrile (H₂N–CH₂–CN) has a predicted logP of −1.4, making it highly water-soluble but poorly membrane-permeable and unsuitable for hydrophobic environments [1]. N-Butylaminoacetonitrile (CH₃(CH₂)₃NH–CH₂–CN) has XLogP3 = 0.8 . The methylamino analog (CH₃NH–CH₂–CN) has a predicted logP of −0.4 [2]. The target compound's additional N-methyl group incrementally raises logP by approximately 0.15–0.4 units above N-butylaminoacetonitrile, while the butyl chain provides more balanced partitioning than dimethylaminoacetonitrile (estimated logP ~0.2–0.4). This logP range is frequently associated with favorable oral absorption and CNS penetration in medicinal chemistry campaigns [3].

Lipophilicity Positioning
Cross-study comparable
Predicted logP ~0.95–1.2 vs. −1.4 (primary) and 0.8 (secondary)
Occupies intermediate logP range for balanced partitioning
No experimental logP available; estimated from algorithms
Lipophilicity LogP tuning ADME optimization

Fungicidal Activity Divergence: N-Alkyl Steric Bulk Dramatically Modulates Fusarium Preventive Activity, Providing a Negative Selection Filter Against Unsubstituted or Mono-Substituted Analogs

Kirino et al. [1] systematically evaluated 49 N-substituted-α-aminonitriles for preventive activity against yellows of Japanese radish caused by Fusarium oxysporum f. sp. raphani. Critically, N-sec-butylaminoacetonitrile (a secondary amine, HBD = 1) and its amide, carboxylic acid, and alcohol derivatives were all inactive. In contrast, N-allylaminoacetonitrile exhibited potent activity. The SAR analysis demonstrated that activity variation is governed predominantly by the steric dimension of the N-alkyl substituent rather than electronic parameters. [Butyl(methyl)amino]acetonitrile, with its fully substituted tertiary amine and distinct steric profile (two alkyl groups vs. one), would be predicted to exhibit activity divergent from both the inactive N-sec-butyl secondary amine and the active N-allyl secondary amine. This structure-activity relationship provides a rational basis for selecting [butyl(methyl)amino]acetonitrile over inactive mono-substituted analogs when developing agrochemical candidates in the aminoacetonitrile series.

Fusarium SAR Activity
Class-level inference
Steric parameter (Es/MR) governs activity; N‑sec‑butyl inactive, N‑allyl active
Activity not predictable from mono‑substituted analog data
Tertiary amine not directly tested in published SAR series
Fusarium oxysporum Structure-activity relationship Agrochemical intermediates

Boiling Point Differentiation: 7 °C Higher Normal Boiling Point Versus the sec-Butyl Isomer Enables Alternative Distillation-Based Purification Windows

The n-butyl isomer [butyl(methyl)amino]acetonitrile (CAS 500285-77-8) exhibits a predicted normal boiling point of 197.2 ± 13.0 °C at 760 mmHg, compared to 190.2 ± 13.0 °C for the sec-butyl isomer [sec-butyl(methyl)amino]acetonitrile (CAS 151705-96-3), a difference of approximately 7 °C . This boiling point difference, while modest, is sufficient for separation by fractional distillation when isomer mixtures are generated during synthesis. For comparison, the simpler analog methylaminoacetonitrile boils at 150.2 °C at 760 mmHg , while N-butylaminoacetonitrile (CAS 3010-04-6) has a reported boiling point of 205.2 °C at 760 mmHg . The target compound's boiling point (197.2 °C) sits between these, reflecting the balance between increased molecular weight from the butyl group and reduced intermolecular hydrogen bonding from complete N-alkylation.

Boiling Point Differentiation
Cross-study comparable
197.2 °C (n‑butyl) vs. 190.2 °C (sec‑butyl), Δ 7 °C
Supports fractional distillation isomer separation
Predicted values; experimental verification recommended
Purification Distillation Process chemistry

Tertiary Amine Reactivity Control: N,N-Disubstitution Prevents Undesired Amide Side-Reactions That Plague Primary and Secondary Aminoacetonitriles in Acylation and Heterocycle-Forming Steps

Primary and secondary α-aminonitriles contain NH bonds that are susceptible to competing acylation, carbamoylation, and oxidation during downstream transformations [1][2]. [Butyl(methyl)amino]acetonitrile, as a fully substituted tertiary amine, eliminates this chemoselectivity problem: the nitrogen can only participate as a nucleophile through the lone pair, not through proton-transfer or amide-forming pathways. The selective demethylation approach reported by Buev et al. [2] demonstrates that quaternary ammonium salts derived from N-methyl amines react with iodoacetonitrile in 70–96% yield, then undergo selective demethylation in DMF to afford tertiary aminoacetonitriles in 36–69% overall yield. This synthetic route is directly applicable to [butyl(methyl)amino]acetonitrile preparation and underscores the synthetic value of the protected tertiary amine motif. In heterocycle synthesis, α-aminonitriles serve as bifunctional building blocks where the nitrile functions as an electrophile and the deprotonated α-carbon as a nucleophile [3]; tertiary amines avoid competing N-acylation that would otherwise divert reaction pathways.

Chemoselectivity Control
Supporting evidence
Tertiary amine avoids competing N‑acylation; quaternary salt route validated
Eliminates N‑protection steps in synthesis
Applicable in acylation and heterocycle‑forming steps
Chemoselectivity Acylation Heterocycle synthesis

Spectral Identity Confirmation: [Butyl(methyl)amino]acetonitrile Possesses a Defined Multi-Technique Spectral Fingerprint Enabling QC Differentiation from Isomeric and Homologous Aminoacetonitriles

SpectraBase catalogs a comprehensive spectral dataset for (butylmethylamino)acetonitrile, including two NMR spectra (¹H and ¹³C), one FTIR spectrum, and one GC-MS spectrum under Compound ID 1cfqMyivYu [1]. The InChI (InChI=1S/C7H14N2/c1-3-4-6-9(2)7-5-8/h3-4,6-7H2,1-2H3) and InChIKey (AYIYDBTYVKGXAE-UHFFFAOYSA-N) provide unambiguous structural identifiers . This spectral dataset enables definitive identity confirmation and purity assessment, distinguishing [butyl(methyl)amino]acetonitrile from the sec-butyl isomer (CAS 151705-96-3, with different retention time and fragmentation pattern) and from N-butylaminoacetonitrile (CAS 3010-04-6), which has a distinct N–H stretch in IR and an additional proton signal in ¹H NMR due to the secondary amine [2]. The availability of reference spectra reduces QC risk in procurement by enabling incoming material verification against authenticated standards.

Spectral Reference Availability
Head-to-head
2 NMR, 1 FTIR, 1 GC‑MS spectra in SpectraBase
Enables unambiguous identity confirmation
Isomer discrimination by InChIKey and GC retention
Quality control NMR spectroscopy Identity testing

Recommended Research and Industrial Application Scenarios for [Butyl(methyl)amino]acetonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring HBD = 0 α-Aminonitrile Scaffolds

For CNS drug discovery programs, [butyl(methyl)amino]acetonitrile offers a tertiary amine α-aminonitrile core with HBD = 0 and predicted logP approximately 0.95–1.2 . This physicochemical profile aligns with the established parameters for blood-brain barrier penetration (lower HBD, moderate logP). The compound's zero HBD count contrasts with primary aminoacetonitrile (HBD = 2, logP −1.4) and secondary N-butylaminoacetonitrile (HBD = 1, XLogP3 0.8), both of which incur permeability penalties [1]. The butyl chain provides sufficient lipophilicity for membrane partitioning while the tertiary amine eliminates N–H-mediated hydrogen bonding that would otherwise reduce CNS exposure. Researchers developing GPCR modulators or ion channel ligands where a basic tertiary amine pharmacophore is required should prioritize this scaffold over primary or secondary aminoacetonitrile alternatives.

Agrochemical Discovery: Fungicidal Lead Development Informed by N-Substitution SAR to Avoid Inactive Mono-Alkyl Analogs

The SAR study by Kirino et al. demonstrated that N-sec-butylaminoacetonitrile (secondary amine) is inactive against Fusarium oxysporum, while N-allylaminoacetonitrile shows potent activity, with steric parameters governing efficacy . [Butyl(methyl)amino]acetonitrile, as a tertiary amine with a distinct steric profile (two N-alkyl groups versus one), occupies unexplored chemical space within the aminoacetonitrile fungicide series. Agrochemical discovery teams seeking novel Fusarium-active leads should evaluate [butyl(methyl)amino]acetonitrile and its derivatives rather than recycling the inactive secondary amine N-sec-butyl or N-n-butyl analogs. The nitrile group additionally serves as a synthetic handle for conversion to amide, thiazole, or tetrazole bioisosteres commonly found in commercial fungicides.

Multi-Step Organic Synthesis: Chemoselective Building Block Where N-Protection Is Undesirable

In synthetic routes involving acylation, sulfonylation, or oxidative conditions, primary and secondary aminoacetonitriles require N-protection to prevent competing side reactions. [Butyl(methyl)amino]acetonitrile, as a fully substituted tertiary amine, eliminates this requirement . The quaternary ammonium salt/demethylation methodology of Buev et al. provides a validated synthetic entry to tertiary aminoacetonitriles in 36–69% overall yield [1]. The nitrile can be selectively reduced to the primary amine, hydrolyzed to the carboxylic acid, or used as a dipolarophile in cycloaddition reactions without competing N-functionalization. The compound's boiling point (197.2 °C) [2] is high enough to permit aqueous workup without azeotropic loss, yet low enough for vacuum distillation purification, supporting process-scale application.

Quality Control and Reference Standard Programs: Procurement of Identity-Verified α-Aminonitrile Building Blocks

[Butyl(methyl)amino]acetonitrile has a publicly accessible, multi-technique spectral dataset including ¹H NMR, ¹³C NMR, FTIR, and GC-MS spectra , along with unambiguous InChIKey (AYIYDBTYVKGXAE-UHFFFAOYSA-N) identification [1]. This level of spectral documentation exceeds that available for many of its closest analogs (e.g., N-butylaminoacetonitrile, with primarily boiling point data in NIST). For organizations establishing in-house compound libraries or reference standard collections, selecting building blocks with pre-existing spectral fingerprints reduces analytical burden and enables rapid incoming material verification. The 7 °C boiling point difference from the sec-butyl isomer [2] provides an additional orthogonal QC metric (GC retention time) for isomer discrimination.

Application
Selection Property
Validation Focus
CNS lead optimization research
HBD = 0 tertiary amine scaffold
Predicted BBB permeability model review
Fusarium-active lead discovery
Distinct N-alkyl steric profile
Fusarium SAR context and analog screening
Multi-step synthesis without N-protection
Tertiary amine chemoselectivity
Competing acylation avoidance verification
Identity-verified building block procurement
Multi-technique spectral fingerprint
Isomer discrimination by GC-MS and NMR
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